molecular formula C12H15NO5 B15305538 Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate

Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate

Cat. No.: B15305538
M. Wt: 253.25 g/mol
InChI Key: FRQPMIDWJDBNJL-UHFFFAOYSA-N
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Description

Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate is an organic compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate typically involves the esterification of 3-amino-2-hydroxypropanoic acid with methyl alcohol in the presence of a benzyloxycarbonyl (Cbz) protecting group . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the deprotected amino alcohol.

Scientific Research Applications

Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups . Upon removal of the protecting group, the compound can interact with its target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate can be compared with similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ability to serve as an intermediate in the synthesis of complex molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)

InChI Key

FRQPMIDWJDBNJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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